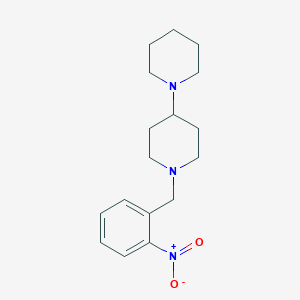

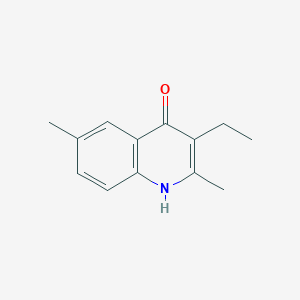

![molecular formula C14H18BrNO2 B5622928 1-[(4-bromophenoxy)acetyl]azepane](/img/structure/B5622928.png)

1-[(4-bromophenoxy)acetyl]azepane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "1-[(4-bromophenoxy)acetyl]azepane" can involve various chemical reactions. For instance, the synthesis of azepanium ionic liquids from azepane demonstrates the versatility of azepane in forming new compounds through reactions with bromoalkanes or bromoalkoxyalkanes, leading to tertiary amines and further quaternization reactions to yield quaternary azepanium salts (Belhocine et al., 2011). Similarly, the domino assembly of trifluoromethylated N,O-heterocycles from fluorinated α-bromoenones with amino alcohols demonstrates the potential for creating complex structures including azepanes through aza-Michael reaction followed by intramolecular cyclization (Rulev et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" can be studied through X-ray diffraction and spectroscopic methods. For example, the crystal structure of related compounds like 1,4-Bis(p-bromophenoxy) butane has been determined by single-crystal X-ray analysis, revealing specific conformations and molecular orientations (Ishikawa et al., 1971).

Chemical Reactions and Properties

Chemical reactions involving azepane derivatives can lead to a variety of products depending on the reaction conditions. For instance, reactions of tosyl azide with dihydro-1H-indane-1,3-dione derivatives have shown unexpected reactivity, leading to products like dimeric indanediones and hydroxybenzopyrans through fragmentation of intermediate hydroxytriazolines (Benati et al., 1995).

Physical Properties Analysis

The physical properties of azepane derivatives, such as melting points, boiling points, and solubility, can significantly vary based on the molecular structure and substituents. The synthesis of azepanium ionic liquids highlights how the nature of the anion and substituents on the azepanium cation core can affect liquid temperature ranges, with some derivatives being solids while others remain liquids at ambient temperature (Belhocine et al., 2011).

Chemical Properties Analysis

The chemical properties of "this compound" and related compounds include reactivity towards various reagents, stability under different conditions, and the potential to undergo further chemical transformations. For example, the N-bromosuccinimide-induced aminocyclization-aziridine ring expansion cascade shows the potential for substituted azepanes to undergo complex reactions leading to a diverse range of functional molecules (Zhou & Yeung, 2014).

未来方向

The synthesis and study of azepane derivatives, including “1-[(4-bromophenoxy)acetyl]azepane”, is a promising area of research. Recent developments have focused on the synthesis of azepane derivatives from simple precursors, opening up new possibilities for the exploration of this class of compounds .

属性

IUPAC Name |

1-(azepan-1-yl)-2-(4-bromophenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c15-12-5-7-13(8-6-12)18-11-14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMCPFYJMAROFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(isoxazol-3-ylcarbonyl)piperidine](/img/structure/B5622869.png)

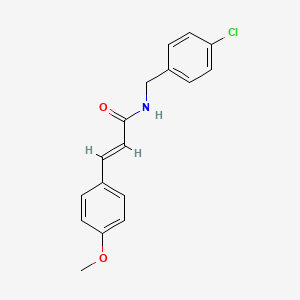

![N-[2-(4-chlorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5622888.png)

![1-(cyclopropylcarbonyl)-4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5622893.png)

![5-chloro-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5622904.png)

![7-{1-cyclohexyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine](/img/structure/B5622919.png)

![N-{[5-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5622938.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1-phenylcyclopentanecarboxamide](/img/structure/B5622945.png)

![1-(4-aminophenyl)-2-{[2-methoxy-1-(4-methoxyphenyl)vinyl]amino}ethanone](/img/structure/B5622952.png)